Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-

Description

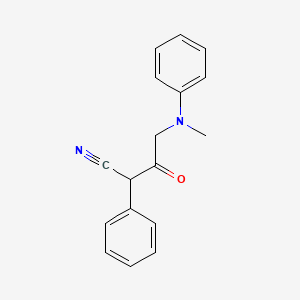

The compound "Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-" features a nitrile group (acetoacetonitrile backbone) substituted with an N-methylanilino group at the 4-position and a phenyl group at the 2-position. The N-methylanilino group is known to influence electronic properties, solubility, and reactivity, making such compounds valuable in charge-transfer systems or drug design .

Properties

CAS No. |

73663-78-2 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile |

InChI |

InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3 |

InChI Key |

DZBBLJWSVLNSSO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of 4-Methylbenzylcyanide and Ethyl Acetate Followed by Saponification

A classical method involves:

- Step 1: Condensation of 4-methylbenzylcyanide with ethyl acetate to produce α-(4-methylphenyl)-acetoacetonitrile.

- Step 2: Saponification of the cyanogroup to yield (4-methylphenyl)-acetone.

- Step 3: Subsequent hydrogenation in the presence of methylamine to introduce the N-methylamino group.

- Sodium dissolved in absolute alcohol is heated under reflux.

- Dropwise addition of 4-methylbenzylcyanide and ethyl acetate mixture.

- Reflux for 2 hours, followed by crystallization of sodium salt of condensation product.

- Acidification with acetic acid to isolate the oil phase containing the nitrile intermediate.

- Fractional distillation under vacuum to purify α-(4-methylphenyl)-β-oxobutyric acid nitrile.

- Treatment with sulfuric acid and subsequent hydrolysis to obtain (4-methylphenyl)-acetone.

- Hydrogenation with methylamine and Raney nickel catalyst under pressure to yield α-(4-methylphenyl)-β-methylamino-propane (N-methylamino substituted product).

- (4-methylphenyl)-acetone obtained as colorless oil, boiling point 104-106 °C at 10 mm Hg.

- The amine derivative isolated as colorless oil, boiling point 100-106 °C at 10 mm Hg.

- Hydrobromide salt of the amine crystallizes with melting point 159 °C.

This method provides a route to N-methylamino-substituted phenyl derivatives, which can be adapted to synthesize the target compound by substituting appropriate phenyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- The condensation reactions yield α,γ-disubstituted acetoacetonitriles with good to excellent yields (75-85%) and well-defined melting points, indicating high purity and reproducibility.

- The saponification and hydrogenation route provides a robust method to introduce N-methylamino groups, crucial for the target compound, with controlled reaction conditions and reliable isolation of intermediates.

- Catalytic methods using cuprous ions offer environmentally friendlier and industrially scalable routes with moderate to good yields, although adaptation for N-methylanilino substitution requires further optimization.

- Analytical data such as melting points, boiling points under vacuum, and elemental analysis confirm the identity and purity of synthesized intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.

Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.

Scientific Research Applications

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, antioxidants, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1.1. 3-Cyanomethyl-4-(N-methylanilino)-2(5H)-furanone

- Structure: Contains a cyano group and N-methylanilino substituent but differs in the furanone backbone.

- Synthesis: Prepared via cyanation of a 4-(N-methylanilino)furanone precursor, yielding 61.3% under benzene-ether conditions .

- Key Data :

- Molecular formula: C₁₃H₁₂N₂O₂

- Exact mass: 228.0899 g/mol

- Melting point: 161.5–162.5°C

- Comparison: The target compound’s nitrile group may offer distinct reactivity (e.g., in nucleophilic additions) compared to the furanone’s lactone ring.

2.1.2. 1-Aryl-2-(N-methylanilino)-1-ethanones

- Structure: Features a ketone group instead of nitrile but shares the N-methylanilino and aryl substituents.

- Synthesis : Produced via solvent-free reaction of phenacyl bromides with N-methylaniline (88–91% yield), emphasizing eco-friendly methods .

- Key Data :

- Derivatives include 1-phenyl and 4-chlorophenyl variants.

- High yields (up to 91%) under mild conditions.

- Comparison : The target compound’s nitrile may enhance stability or alter solubility compared to ketone analogs.

2.2. Physicochemical and Functional Properties

2.2.1. Charge-Transfer Properties

Compounds like 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone exhibit charge-transfer characteristics due to electron-rich anilino groups and aromatic systems. Such properties are critical in optoelectronics or sensor design . The target compound’s nitrile group could modulate these properties by introducing electron-withdrawing effects.

2.2.2. Spectroscopic Features

- IR Data: For 3-cyanomethyl-4-(N-methylanilino)furanone, key peaks include 2240 cm⁻¹ (C≡N stretch) and 1721 cm⁻¹ (C=O) . The target compound’s nitrile would similarly show a strong C≡N absorption.

- NMR : Aryl and N-methyl protons in analogs resonate at δ 6.5–7.5 ppm (aromatic) and δ 3.0–3.5 ppm (N-CH₃) .

2.3.1. Pharmaceutical Intermediates

Compounds like 5-[4-(N-methylanilino)phenyl]-1,3,4-oxadiazol-2-amine are used in drug synthesis, highlighting the role of N-methylanilino groups in medicinal chemistry . The target compound’s nitrile could serve as a precursor for antidiabetic or antihypertensive agents.

2.3.2. Agrochemicals

Data Table: Key Comparisons

*Inferred properties based on analogs.

Biological Activity

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- (CAS No. 73663-78-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, relevant case studies, and research findings.

Chemical Structure and Properties

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has the molecular formula and a molecular weight of approximately 284.32 g/mol. Its structure includes a methylanilino group and a phenyl ring, contributing to its potential biological activity.

Antimicrobial Activity

Research indicates that compounds similar to acetoacetonitrile exhibit significant antimicrobial properties. In a study examining derivatives of acetoacetonitrile, it was found that certain modifications enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Acetoacetonitrile derivatives have been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a specific derivative demonstrated cytotoxic effects on breast cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases that are overactive in cancerous cells, thus representing a potential therapeutic target.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of acetoacetonitrile derivatives demonstrated varying degrees of antimicrobial activity. The most potent compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus.

- Table 1: Antimicrobial Activity of Acetoacetonitrile Derivatives

Compound MIC (µg/mL) Bacteria Targeted Acetoacetonitrile Derivative 1 8 Staphylococcus aureus Acetoacetonitrile Derivative 2 16 Escherichia coli Acetoacetonitrile Derivative 3 32 Pseudomonas aeruginosa

-

Case Study on Anticancer Activity :

- In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with acetoacetonitrile resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM.

- Table 2: Cytotoxicity of Acetoacetonitrile on MCF-7 Cells

Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 20 40

Research Findings

Recent studies have focused on the synthesis and modification of acetoacetonitrile derivatives to enhance their biological activity. The following findings are noteworthy:

- Structure-Activity Relationship (SAR) : Modifications at the phenyl ring significantly influence the biological activity of acetoacetonitrile derivatives. Substituents such as halogens or alkyl groups can enhance potency against specific microbial strains or cancer cell lines.

- Mechanistic Studies : Investigations into the mechanisms of action suggest that these compounds may interfere with DNA replication in cancer cells or disrupt metabolic processes in bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(N-methylanilino)-2-phenylacetoacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted anilines and acetonitrile derivatives. For example, N-methylaniline can react with phenylacetonitrile precursors under acidic or basic catalysis. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to minimize side products like unreacted aniline derivatives . Characterization via IR spectroscopy (e.g., carbonyl absorption at ~1630 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) is critical for confirming purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups such as nitrile (C≡N stretch at ~2250 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) .

- NMR : Use 2D NMR (e.g., COSY, HMBC) to assign aromatic protons and confirm substitution patterns. For example, coupling constants between N-methyl protons (δ ~3.0 ppm) and adjacent aromatic protons can validate the N-methylanilino group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways, distinguishing between isomers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 4-(N-methylanilino)-2-phenylacetoacetonitrile?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) is recommended for calculating:

- Dipole moments : To assess polarity and solubility.

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer regions and reactivity (e.g., electron-withdrawing effects of the nitrile group) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for designing derivatives with enhanced bioactivity .

Q. How can researchers address contradictions in experimental vs. computational data for this compound’s optical properties?

- Methodological Answer :

- Experimental Validation : Compare UV-Vis absorption spectra (e.g., λ_max in acetonitrile) with TD-DFT calculations. Discrepancies often arise from solvent effects or basis set limitations .

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify error sources. For example, PCM solvent models improve agreement between experimental and theoretical λ_max values .

Q. What strategies are effective for evaluating the bioactivity of 4-(N-methylanilino)-2-phenylacetoacetonitrile derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of targets like DNA methyltransferases or kinases. Derivatives with electron-deficient aromatic rings show enhanced binding to enzyme active sites .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify structure-activity relationships. Nitrile groups often improve membrane permeability .

Data Analysis and Reproducibility

Q. How can researchers resolve inconsistencies in NMR data across different studies?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS) for chemical shift calibration .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotameric equilibria in N-methyl groups) by acquiring variable-temperature NMR spectra .

Q. What are best practices for reproducing synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent batch purity, and inert atmosphere conditions (e.g., N₂ or Ar).

- Purification : Use column chromatography with silica gel (60–120 mesh) and confirm purity via HPLC (≥95% by area) .

Safety and Handling

Q. What precautions are essential when handling 4-(N-methylanilino)-2-phenylacetonitrile derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.